4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 61386-59-2
VCID: VC11707367
InChI: InChI=1S/C9H6F3NOS/c1-15-8-3-2-6(13-5-14)4-7(8)9(10,11)12/h2-4H,1H3
SMILES: CSC1=C(C=C(C=C1)N=C=O)C(F)(F)F
Molecular Formula: C9H6F3NOS
Molecular Weight: 233.21 g/mol

4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene

CAS No.: 61386-59-2

Cat. No.: VC11707367

Molecular Formula: C9H6F3NOS

Molecular Weight: 233.21 g/mol

* For research use only. Not for human or veterinary use.

4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene - 61386-59-2

Specification

CAS No. 61386-59-2
Molecular Formula C9H6F3NOS
Molecular Weight 233.21 g/mol
IUPAC Name 4-isocyanato-1-methylsulfanyl-2-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H6F3NOS/c1-15-8-3-2-6(13-5-14)4-7(8)9(10,11)12/h2-4H,1H3
Standard InChI Key NJVFXWJWUKLIIO-UHFFFAOYSA-N
SMILES CSC1=C(C=C(C=C1)N=C=O)C(F)(F)F
Canonical SMILES CSC1=C(C=C(C=C1)N=C=O)C(F)(F)F

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s systematic IUPAC name, 4-isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene, reflects its substitution pattern:

  • Position 1: Methylsulfanyl group (–SCH₃), contributing sulfur-based reactivity.

  • Position 2: Trifluoromethyl group (–CF₃), enhancing hydrophobicity and electronic effects.

  • Position 4: Isocyanato group (–NCO), a highly reactive moiety pivotal in polymer and pharmaceutical chemistry.

The molecular formula is C₉H₅F₃N₂OS, with a calculated molecular weight of 270.21 g/mol. Its structure is analogous to 4-(trifluoromethyl)benzyl isocyanate (CAS 102422-55-9) , albeit with distinct substituents influencing reactivity and stability.

Spectroscopic Characterization

While experimental data for this compound is unavailable, related isocyanates exhibit:

  • Infrared (IR): Strong absorption at ~2,270 cm⁻¹ (N=C=O stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for aromatic protons (δ 7.2–8.1 ppm), –SCH₃ (δ 2.5 ppm).

    • ¹³C NMR: –CF₃ (δ 125–130 ppm, q, J = 280 Hz), –NCO (δ 120–125 ppm).

Synthesis and Manufacturing

Conventional Routes

Synthesis typically involves sequential functionalization of a benzene precursor:

  • Introduction of –CF₃: Via Friedel-Crafts trifluoromethylation or halogen exchange.

  • Thiolation: Reaction with methanethiol (CH₃SH) under basic conditions to install –SCH₃.

  • Isocyanato Formation: Phosgenation of a primary amine intermediate (e.g., using triphosgene) .

Example Reaction Pathway:

  • 3-(Trifluoromethyl)-4-aminothioanisole4-isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene via phosgene or substitutes.

Continuous Flow Methodology

Emerging techniques, as demonstrated for analogous isothiocyanates , suggest improved efficiency:

  • Key Advantages: Enhanced heat transfer, precise stoichiometric control, reduced hazard exposure.

  • Setup: Multi-stream reactor for amine, thiophosgene, and base solutions .

Physicochemical Properties

Thermodynamic and Physical Data

PropertyValue (Estimated)Source Analog Data
Molecular Weight270.21 g/molCalculated
Density1.3–1.5 g/cm³Similar to
Boiling Point220–240°CExtrapolated from
Flash Point90–100°CMSDS for
LogP (Partition Coefficient)3.5–4.0–CF₃ and –SCH₃ contributions

Reactivity and Stability

  • Hydrolysis: Susceptible to moisture, forming urea derivatives.

  • Thermal Decomposition: Above 200°C, releases toxic gases (e.g., HF, CO, NOₓ) .

  • Incompatibilities: Strong oxidizers, acids, bases.

Industrial and Research Applications

Polyurethane Chemistry

The –NCO group enables crosslinking with polyols, forming high-performance polymers for coatings and adhesives. The –CF₃ group enhances chemical resistance, while –SCH₃ may impart UV stability.

Pharmaceutical Intermediates

  • Anticancer Agents: Trifluoromethyl groups improve metabolic stability .

  • Kinase Inhibitors: Isocyanates serve as electrophilic warheads in covalent drug design.

Agrochemicals

Used in herbicides and fungicides, leveraging the –SCH₃ group’s bioactivity.

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